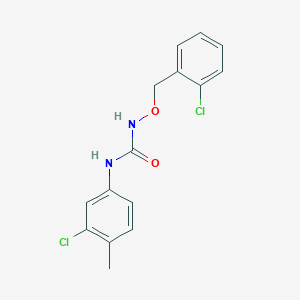
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of chlorinated benzene rings and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea typically involves the reaction of 2-chlorobenzyl alcohol with 3-chloro-4-methylaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole or triphosgene. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反応の分析
Types of Reactions: 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or the chlorinated benzene rings.
Substitution: The chlorinated benzene rings can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzene rings or urea moiety.
Reduction: Reduced forms of the benzene rings or urea moiety.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
類似化合物との比較
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorobenzyloxy)-3-(4-chlorophenyl)urea: This compound has a similar structure but lacks the methyl group on the benzene ring.
1-(2-Chlorobenzyloxy)-3-(3-chlorophenyl)urea: This compound is similar but does not have the methyl group on the benzene ring.
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methoxyphenyl)urea: This compound has a methoxy group instead of a methyl group on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(2-chlorophenyl)methoxy]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-10-6-7-12(8-14(10)17)18-15(20)19-21-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWMAYKPDBMFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NOCC2=CC=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375704 |
Source


|
| Record name | N-(3-Chloro-4-methylphenyl)-N'-[(2-chlorophenyl)methoxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139444-36-3 |
Source


|
| Record name | N-(3-Chloro-4-methylphenyl)-N'-[(2-chlorophenyl)methoxy]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)
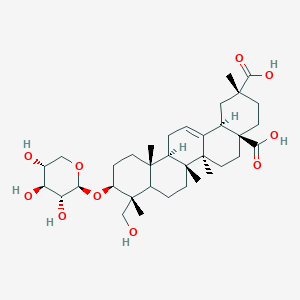
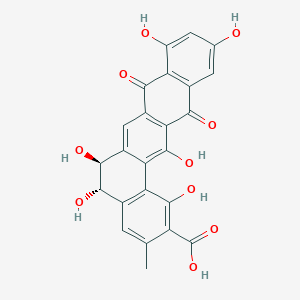
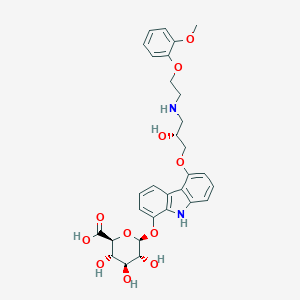
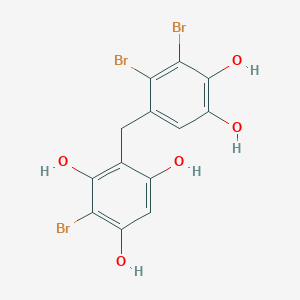
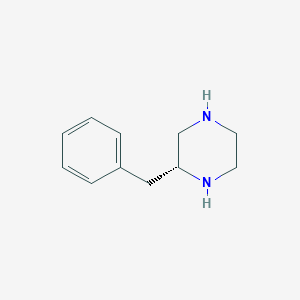
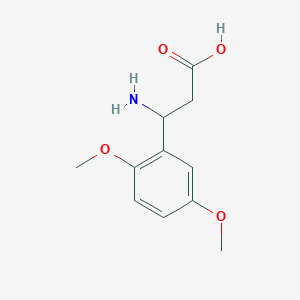
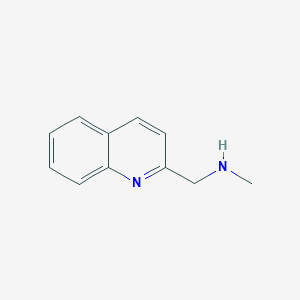
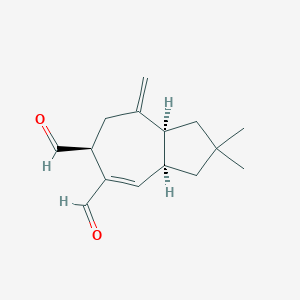
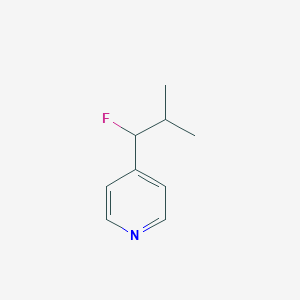
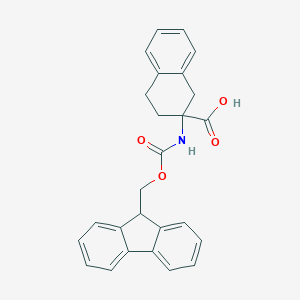
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
